molecular formula C7H5F3N2S B2729666 3,4,5-Trifluorophenylthiourea CAS No. 886763-01-5

3,4,5-Trifluorophenylthiourea

Cat. No.: B2729666
CAS No.: 886763-01-5
M. Wt: 206.19
InChI Key: PNGMYMPMZIKWEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4,5-Trifluorophenylthiourea is an organosulfur compound with the molecular formula C7H5F3N2S. It is a derivative of thiourea where the phenyl ring is substituted with three fluorine atoms at the 3, 4, and 5 positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-Trifluorophenylthiourea typically involves the reaction of 3,4,5-trifluoroaniline with thiocyanate or thiourea under specific conditions. One common method includes the use of ammonium thiocyanate in the presence of hydrochloric acid, which facilitates the formation of the thiourea derivative .

Industrial Production Methods

Industrial production of this compound may involve high-pressure reactions and the use of catalysts to improve yield and efficiency. For instance, the reaction of 1-halo-3,4,5-trifluorobenzene with ammonia in the presence of cuprous salt or copper oxide as a catalyst can produce 3,4,5-trifluoroaniline, which is then converted to the desired thiourea compound .

Chemical Reactions Analysis

Types of Reactions

3,4,5-Trifluorophenylthiourea undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide or potassium permanganate for oxidation reactions.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.

    Catalysts: Palladium catalysts for coupling reactions.

Major Products Formed

Mechanism of Action

The mechanism of action of 3,4,5-Trifluorophenylthiourea involves its interaction with specific molecular targets and pathways. It can inhibit enzymes by binding to their active sites, thereby affecting various biochemical processes. For example, it may act as a tyrosinase inhibitor, preventing the conversion of tyrosine to melanin .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4,5-Trifluorophenylthiourea is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which imparts distinct electronic properties and reactivity compared to other fluorinated thiourea derivatives. This unique substitution pattern enhances its potential as a versatile intermediate in organic synthesis and its effectiveness in various applications .

Properties

IUPAC Name

(3,4,5-trifluorophenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F3N2S/c8-4-1-3(12-7(11)13)2-5(9)6(4)10/h1-2H,(H3,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNGMYMPMZIKWEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)F)F)NC(=S)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F3N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886763-01-5
Record name (3,4,5-trifluorophenyl)thiourea
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.